ET receptor antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

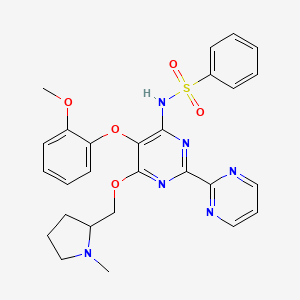

Structure

3D Structure

Properties

Molecular Formula |

C27H28N6O5S |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

N-[5-(2-methoxyphenoxy)-6-[(1-methylpyrrolidin-2-yl)methoxy]-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C27H28N6O5S/c1-33-17-8-10-19(33)18-37-27-23(38-22-14-7-6-13-21(22)36-2)24(30-26(31-27)25-28-15-9-16-29-25)32-39(34,35)20-11-4-3-5-12-20/h3-7,9,11-16,19H,8,10,17-18H2,1-2H3,(H,30,31,32) |

InChI Key |

KDLMJDXQJHRACU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1COC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4)C5=NC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to ET Receptor Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ET Receptor Antagonist 3, a potent, orally active antagonist of the endothelin system. This document provides a detailed overview of its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Pharmacological Profile

This compound, also identified as compound 17d in preclinical development, is a novel small molecule designed to inhibit the biological effects of endothelins (ETs).[1] Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2][3][4]

The primary mechanism of action of this compound is the competitive inhibition of endothelin receptors. While specific selectivity data for ETA versus ETB receptors for this particular compound is not publicly available in the provided search results, its efficacy in a preclinical model of PAH suggests a potent blockade of the ETA receptor, which is predominantly responsible for vasoconstriction and cell proliferation.[1][2][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 0.26 nM | Not Specified | [1] |

Endothelin Receptor Signaling Pathways

Endothelins exert their effects through two main G protein-coupled receptors (GPCRs): the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. The activation of these receptors triggers a cascade of intracellular signaling events.

-

ETA Receptor Signaling: Primarily located on vascular smooth muscle cells, the ETA receptor has a higher affinity for ET-1 and ET-2. Upon activation, it couples predominantly to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. DAG activates protein kinase C (PKC), which is involved in cell proliferation and hypertrophy. The ETA receptor can also couple to other G proteins, such as Gi and G12/13, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) and Rho/Rho-kinase pathways, respectively, further contributing to vasoconstriction and cellular growth.

-

ETB Receptor Signaling: ETB receptors are found on various cell types, including endothelial cells and smooth muscle cells. They bind all three endothelin isoforms (ET-1, ET-2, and ET-3) with high affinity. On endothelial cells, ETB receptor activation, primarily through Gi/o, stimulates the production of nitric oxide (NO) and prostacyclin, leading to vasodilation. This acts as a counter-regulatory mechanism to ETA-mediated vasoconstriction. ETB receptors on smooth muscle cells, however, can also mediate vasoconstriction through Gq/11 coupling. Furthermore, ETB receptors play a crucial role in the clearance of circulating ET-1.

Signaling Pathway Diagram

Caption: Endothelin Receptor Signaling Pathways and Antagonist Action.

Experimental Protocols

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and therapeutic potential.

In Vitro Antagonist Activity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

General Methodology (Receptor Binding Assay - Competitive Inhibition):

-

Receptor Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.

-

Radioligand: A radiolabeled endothelin, typically [125I]-ET-1, is used as the ligand that binds to the receptors.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for a Competitive Receptor Binding Assay.

In Vivo Efficacy in a Pulmonary Arterial Hypertension Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of PAH.

Methodology (Monocrotaline-Induced PAH in Rats):

-

Induction of PAH: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (MCT) to induce PAH.

-

Treatment: A cohort of MCT-treated rats is orally administered this compound daily for a specified period (e.g., 28 days), starting from the day of or a few days after MCT injection. A control group of MCT-treated rats receives a vehicle.

-

Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Right Ventricular Hypertrophy Assessment: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's index) is calculated as an indicator of right ventricular hypertrophy.

-

Histological Analysis: Lung and heart tissues are collected for histological examination to assess pulmonary vascular remodeling and cardiac hypertrophy.

-

Biomarker Analysis: Blood samples may be collected to measure relevant biomarkers of PAH and cardiac stress, such as N-terminal pro-brain natriuretic peptide (NT-proBNP).

In Vivo Experimental Workflow Diagram

Caption: Workflow for In Vivo Efficacy Testing in a PAH Model.

Conclusion

This compound is a highly potent endothelin receptor antagonist with demonstrated efficacy in a preclinical model of pulmonary arterial hypertension. Its mechanism of action involves the direct blockade of endothelin receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and pathological vascular remodeling. The data presented in this guide underscore its potential as a therapeutic agent for diseases characterized by endothelin system overactivation. Further research is warranted to fully elucidate its receptor selectivity profile and to translate these promising preclinical findings into clinical applications.

References

The Discovery and Synthesis of ET Receptor Antagonist 3: A Novel Bosentan Analogue for Pulmonary Arterial Hypertension

A Technical Whitepaper for Drug Development Professionals

The endothelin (ET) system, particularly the ET-1 peptide and its receptors, ETA and ETB, plays a critical role in vasoconstriction and cell proliferation.[1] Dysregulation of this system is a key factor in the pathophysiology of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries.[1] Endothelin receptor antagonists (ERAs) are an established class of therapy for PAH. This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of a novel and potent ET receptor antagonist, designated as compound 17d, also referred to as ET receptor antagonist 3. This compound has emerged from a drug discovery program aimed at developing analogues of the dual ERA, bosentan, with an improved therapeutic profile.[1]

Compound Profile and In Vitro Activity

This compound (compound 17d) is a novel, orally active, non-peptide small molecule designed as a potent antagonist of the endothelin receptor.

| Compound Identifier | Chemical Structure | Molecular Formula | Molecular Weight | In Vitro Potency (IC50) |

| This compound (17d) | [Image of the chemical structure of this compound (compound 17d)] | C21H23N5O5S | 473.51 | 0.26 nM |

Table 1: Physicochemical and In Vitro Potency Data for this compound (Compound 17d).

Mechanism of Action and Signaling Pathway

Endothelin-1 (ET-1) exerts its physiological and pathophysiological effects by binding to two distinct G protein-coupled receptors: ETA and ETB.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.

-

ETB Receptors: Found on both vascular endothelial cells and smooth muscle cells. Activation on smooth muscle cells also mediates vasoconstriction. In contrast, endothelial ETB receptor activation leads to the release of vasodilators, namely nitric oxide (NO) and prostacyclin, and also plays a role in the clearance of circulating ET-1.

This compound acts by competitively inhibiting the binding of ET-1 to its receptors, thereby blocking the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.

Figure 1: Endothelin Receptor Signaling Pathway and Site of Action for Antagonist 3 (17d).

Synthesis of this compound (Compound 17d)

The synthesis of this compound (17d) was achieved through a multi-step synthetic route starting from commercially available starting materials. The key steps involve the formation of a pyrimidine core, followed by etherification and final sulfamoylation.

Experimental Protocol: General Synthetic Procedure

The synthesis of the bosentan analogues, including compound 17d, involved a key intermediate, 4-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide. The final step in the synthesis of 17d is the reaction of this intermediate with the appropriate alcohol under basic conditions.

-

Step 1: Synthesis of the Chlorinated Bipyrimidine Intermediate: The synthesis starts with the condensation of appropriate precursors to form the 5-hydroxy-[2,2'-bipyrimidin]-4(3H)-one core. This is followed by chlorination and subsequent etherification with 2-methoxyphenol. The resulting intermediate is then sulfamoylated with 4-tert-butylbenzenesulfonamide.

-

Step 2: Final Etherification to Yield Compound 17d: The chlorinated bipyrimidine intermediate is reacted with the corresponding alcohol in the presence of a base, such as sodium hydride, in an anhydrous solvent like N,N-dimethylformamide (DMF) at room temperature to yield the final product, compound 17d. The product is then purified using column chromatography.

A detailed, step-by-step synthetic procedure with characterization data for all intermediates and the final compound can be found in the supplementary information of the primary publication.[1]

Preclinical Evaluation

In Vitro Endothelin Receptor Inhibition Assay

Protocol: The inhibitory activity of the synthesized compounds on the endothelin receptor was determined using a commercially available ET-1 human ELISA kit. The assay measures the amount of ET-1 in the presence and absence of the test compounds. The IC50 value, which is the concentration of the antagonist required to inhibit 50% of the ET-1 binding, was calculated.[1]

In Vivo Efficacy in a PAH Model

The in vivo efficacy of this compound was evaluated in a monocrotaline (MCT)-induced pulmonary arterial hypertension rat model.[1]

Experimental Protocol:

-

Induction of PAH: Male Wistar rats were administered a single intraperitoneal injection of monocrotaline (60 mg/kg) to induce PAH.

-

Treatment: Two days after MCT administration, the rats were treated orally with this compound (150 mg/kg/day and 300 mg/kg/day) for a period of 21-26 days.[1]

-

Efficacy Endpoints:

-

Hemodynamic Parameters: Mean pulmonary arterial pressure (mPAP) was measured.

-

Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) was determined.

-

Cardiac Biomarkers: Levels of atrial natriuretic peptide (ANP) and troponin I (TNNI3) were measured.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α): The expression of this key transcription factor in PAH was assessed.

-

Histopathology: Lung and heart tissues were examined for pathological changes.

-

Biochemical Analysis: Markers of oxidative stress were evaluated.[1]

-

Figure 2: Experimental Workflow for the Discovery and Evaluation of this compound.

In Vivo Results Summary

In the MCT-induced PAH rat model, this compound demonstrated significant therapeutic efficacy.

| Parameter | Dose of Compound 17d | Outcome |

| Mean Pulmonary Arterial Pressure (mPAP) | 150 mg/kg/day & 300 mg/kg/day | Significant reduction compared to the MCT control group.[1] |

| Right Ventricular Hypertrophy (RV/LV+S) | 150 mg/kg/day & 300 mg/kg/day | Significant reduction compared to the MCT control group.[1] |

| Cardiac Biomarkers (ANP, TNNI3) | 150 mg/kg/day & 300 mg/kg/day | Significantly decreased levels.[1] |

| HIF-1α Levels | 150 mg/kg/day & 300 mg/kg/day | Significantly decreased expression.[1] |

| Oxidative Stress | 150 mg/kg/day & 300 mg/kg/day | Showed an antioxidant profile and inhibited lipid peroxidation.[1] |

Table 2: Summary of In Vivo Efficacy of this compound (Compound 17d) in a Rat Model of PAH.[1]

Conclusion and Future Directions

This compound (compound 17d) is a potent, orally active endothelin receptor antagonist with a promising preclinical profile for the treatment of pulmonary arterial hypertension. Its discovery as a novel bosentan analogue with significant in vitro and in vivo activity highlights the potential for further development. Future work should focus on detailed pharmacokinetic and toxicological studies to fully characterize its drug-like properties and to establish a clear therapeutic window for potential clinical investigation. The encouraging results position compound 17d as a strong candidate for further exploration in the management of PAH.[1]

References

The Structure-Activity Relationship of Endothelin Receptor Antagonists Targeting the ET-3 Preferred Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of antagonists for the endothelin (ET) receptor system, with a specific focus on the endothelin B (ETB) receptor, the preferential target of endothelin-3 (ET-3). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to the Endothelin System and the ETB Receptor

The endothelin system comprises three 21-amino acid peptides: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3)[1][2]. These peptides exert their diverse physiological and pathophysiological effects through two G-protein coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors[3][4]. While ET-1 and ET-2 bind to both ETA and ETB receptors with high affinity, ET-3 exhibits a notable preference for the ETB receptor, making the study of selective ETB antagonists crucial for understanding the specific roles of the ET-3/ETB axis[1][2].

The ETA receptor is predominantly located on vascular smooth muscle cells, where its activation leads to vasoconstriction and cell proliferation[4]. In contrast, ETB receptors are expressed on both endothelial cells, mediating vasodilation through the release of nitric oxide and prostacyclin, and on smooth muscle cells, where they can also induce vasoconstriction[3][4]. This dual functionality of the ETB receptor presents a complex but compelling target for therapeutic intervention in various cardiovascular and renal diseases[1].

Structure-Activity Relationship of ETB Receptor Antagonists

The development of selective ETB receptor antagonists has been a key area of research to dissect the distinct physiological roles of the ETA and ETB receptors. While a vast body of literature exists on ETA and dual ETA/ETB antagonists, the SAR for selective ETB antagonists is more niche. This section will focus on the key chemical scaffolds and molecular determinants for ETB selectivity.

Peptide Antagonists

Early research into ET receptor antagonists focused on modifications of the C-terminal hexapeptide of endothelin itself[5]. These studies revealed that specific amino acid substitutions could convert the native agonist peptide into an antagonist.

Table 1: Structure-Activity Relationship of C-terminal Hexapeptide Analogs of Endothelin

| Compound/Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity | Key Structural Feature | Reference |

| ET[16-21] | >1000 | Weak Agonist | Native C-terminal hexapeptide | [5] |

| [D-His¹⁸]-ET[16-21] | 500 | Antagonist | D-amino acid substitution at Histidine | [5] |

| BQ-788 | ETA: >1000, ETB: 1.2 | Potent & Selective ETB Antagonist | N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyl-tryptophanyl-D-N-formyl-norleucine | [1] |

Note: The data presented are illustrative and compiled from various sources. For precise values, refer to the cited literature.

Non-Peptide Antagonists

The quest for orally bioavailable drugs spurred the development of non-peptide ET receptor antagonists. While many of these are ETA selective or dual antagonists, specific structural motifs have been identified that confer ETB selectivity.

Table 2: SAR of Key Non-Peptide ETB Selective Antagonists

| Compound | ETB Ki (nM) | ETA/ETB Selectivity Ratio | Core Scaffold | Key Moieties for ETB Selectivity |

| A-192621 | 0.03 | ~1000 | N-(Aryl)-N'-(diarylmethyl)piperazine | Specific substitution patterns on the aryl rings |

| BQ-788 | 1.2 | >1000 | Cyclic Pentapeptide | Unique combination of D-amino acids and modified residues |

Note: The data presented are illustrative and compiled from various sources. For precise values, refer to the cited literature.

Experimental Protocols

The determination of the structure-activity relationships of ET receptor antagonists relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the ETB receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human ETB receptor (e.g., CHO-ETB cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-ET-1 or a selective ETB ligand), and varying concentrations of the unlabeled test compound.

-

For non-specific binding determination, include a high concentration of an unlabeled standard ETB antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Functional Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response (e.g., intracellular calcium mobilization) induced by an agonist (e.g., ET-3) at the ETB receptor.

Protocol:

-

Cell Preparation:

-

Plate cells expressing the ETB receptor in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test antagonist to the wells and incubate for a specific period.

-

Add a fixed concentration of an ETB agonist (e.g., ET-3) to stimulate the cells.

-

-

Signal Detection:

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the dose-response curve for the antagonist's inhibition of the agonist-induced calcium signal.

-

Calculate the IC50 value, representing the concentration of the antagonist that produces 50% of the maximal inhibition.

-

Visualizing Pathways and Workflows

ETB Receptor Signaling Pathway

Caption: ETB Receptor Signaling via the Gq/PLC Pathway.

Experimental Workflow for ETB Antagonist Screening

Caption: General Workflow for Screening ETB Receptor Antagonists.

Conclusion

The structure-activity relationship of ETB receptor antagonists is a complex and evolving field. While much of the clinical success in endothelin receptor antagonism has been with ETA selective or dual ETA/ETB antagonists for conditions like pulmonary arterial hypertension, the development of potent and selective ETB antagonists remains a critical area of research[1][6]. A thorough understanding of the SAR, coupled with robust experimental methodologies, is paramount for the design of novel therapeutics that can selectively modulate the ET-3/ETB receptor axis for the potential treatment of a range of cardiovascular, renal, and other diseases. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. rpsg.org.uk [rpsg.org.uk]

- 5. Structure-activity relationships of C-terminal endothelin hexapeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: ET Receptor Antagonist 3 (Compound 17d) - Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of ET Receptor Antagonist 3, also identified as compound 17d. The information herein is compiled from publicly available scientific literature and is intended to support research and development efforts in the field of endothelin receptor modulation, particularly in the context of pulmonary arterial hypertension (PAH).

Core Compound: this compound (Compound 17d)

This compound (compound 17d) is an orally active, non-peptide antagonist of the endothelin (ET) receptors. It has been investigated for its therapeutic potential in treating pulmonary arterial hypertension. The compound is a novel analogue of bosentan, a dual ETA/ETB receptor antagonist.

Binding Affinity and Selectivity

The binding affinity of this compound has been determined through in vitro assays. The available data is summarized in the table below.

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound (compound 17d) | Endothelin Receptor (unspecified) | 0.26 | ET-1 Human ELISA Kit | [Panchal J, et al., 2023] |

Note on Selectivity: The primary literature currently available in the public domain reports a potent IC50 value of 0.26 nM for this compound. However, it does not specify the individual binding affinities for the ETA and ETB receptor subtypes.[1] Therefore, a definitive selectivity profile cannot be constructed at this time. For a complete understanding of its therapeutic potential and possible side effects, the determination of the binding affinity at both ETA and ETB receptors is crucial.

Experimental Protocols

The following sections detail the likely experimental methodologies employed to characterize the binding affinity of this compound.

In Vitro Endothelin-1 Competition Assay (ELISA-based)

This protocol is based on the information provided in the primary literature, which mentions the use of an ET-1 human ELISA kit.[1]

Objective: To determine the concentration of this compound (compound 17d) that inhibits the binding of endothelin-1 (ET-1) to its receptors by 50% (IC50).

Materials:

-

This compound (compound 17d)

-

Human Endothelin-1 (ET-1)

-

Commercially available ET-1 Human ELISA Kit (containing microplate pre-coated with anti-human ET-1 antibody, standards, and detection reagents)

-

Cell lines or tissue homogenates expressing human endothelin receptors (e.g., CHO-K1 cells transfected with human ETA or ETB receptors)

-

Assay Buffer (e.g., Tris-HCl, BSA)

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the ELISA kit.

Methodology:

-

Preparation of Receptor Source:

-

Culture and harvest cells expressing the target endothelin receptor subtype.

-

Prepare a membrane fraction by homogenization and centrifugation.

-

Resuspend the membrane preparation in assay buffer and determine the protein concentration.

-

-

Competition Binding Reaction:

-

In the wells of a microplate, add a fixed concentration of the receptor preparation.

-

Add increasing concentrations of the test compound, this compound (compound 17d).

-

Add a fixed, competing concentration of human ET-1.

-

Incubate the mixture for a specified time at a controlled temperature to allow for binding to reach equilibrium.

-

-

Quantification of Unbound ET-1:

-

After incubation, separate the receptor-bound ET-1 from the unbound ET-1 by centrifugation.

-

Transfer the supernatant containing the unbound ET-1 to the wells of the pre-coated ELISA plate.

-

Follow the ELISA kit manufacturer's instructions for the subsequent steps of incubation with detection antibody, substrate addition, and color development.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader.

-

Generate a standard curve using the provided ET-1 standards.

-

Calculate the concentration of unbound ET-1 in each sample from the standard curve.

-

Plot the percentage of ET-1 binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

-

General Protocol for Radioligand Binding Assay

While the primary literature for compound 17d specifies an ELISA-based method, a radioligand binding assay is a standard and direct method to determine the binding affinity (Ki) and selectivity of a compound for G-protein coupled receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for ETA and ETB receptors.

Materials:

-

This compound (compound 17d)

-

Radiolabeled endothelin ligand (e.g., [125I]-ET-1)

-

Cell membranes prepared from cells expressing either human ETA or ETB receptors.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled ET-1 or another potent antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Assay Setup:

-

In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, add a saturating concentration of an unlabeled ligand.

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1 (ET-1), they primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses such as vasoconstriction and cell proliferation.

Caption: Endothelin Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound using a radioligand binding assay.

References

Preclinical Profile of ET Receptor Antagonist 3 (Compound 17d): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for ET receptor antagonist 3 , also identified as compound 17d . This novel, orally active endothelin (ET) receptor antagonist has demonstrated significant potential in a preclinical model of pulmonary arterial hypertension (PAH). This document synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and illustrates the core signaling pathways involved.

Core Quantitative Data

The preclinical efficacy of this compound (compound 17d) has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Activity

| Parameter | Value | Description |

| IC50 | 0.26 nM | The half-maximal inhibitory concentration against the endothelin receptor, indicating high-potency binding and antagonism.[1] |

In Vivo Efficacy in Monocrotaline-Induced PAH Rat Model

| Parameter | Dosage | Outcome |

| Mean Pulmonary Arterial Pressure (mPAP) | 150 mg/kg/day & 300 mg/kg/day (oral) | Significant reduction in mPAP in treated rats compared to the monocrotaline-induced control group.[1] |

| Biomarkers of Cardiac Stress | 150 mg/kg/day & 300 mg/kg/day (oral) | Decreased levels of Hypoxia-Inducible Factor 1-alpha (HIF1α), Atrial Natriuretic Peptide (ANP), and Troponin I Type 3 (TNNI3).[1] |

| Antioxidant Profile | 150 mg/kg/day & 300 mg/kg/day (oral) | Demonstrated antioxidant effects and inhibition of lipid peroxidation.[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

Determination of IC50 (In Vitro)

The inhibitory potency of this compound was likely determined using a competitive radioligand binding assay, a standard method for characterizing receptor antagonists.

Objective: To determine the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled endothelin peptide to its receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing the human endothelin receptor (e.g., ETA or ETB).

-

Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1).

-

Competitive Inhibition: A range of concentrations of the unlabeled antagonist (compound 17d) is added to the incubation mixture.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is then calculated using non-linear regression analysis.

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats (In Vivo)

This is a widely used and well-established animal model to simulate human PAH and to evaluate the efficacy of potential therapeutics.

Objective: To assess the ability of this compound to attenuate the development of PAH induced by monocrotaline.

Experimental Workflow:

References

Target Validation of Endothelin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential studies required for the target validation of endothelin (ET) receptor antagonists, with a specific focus on a molecule designated as "ET receptor antagonist 3" (also identified as compound 17d). This document details the core experimental protocols, presents quantitative data for comparative analysis, and visualizes the complex signaling pathways involved.

Introduction to the Endothelin System

The endothelin system plays a critical role in vasoconstriction and cell proliferation.[1] It consists of three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes: ETA and ETB.[2] ETA receptors, primarily found on vascular smooth muscle cells, mediate vasoconstriction and cell growth.[2] ETB receptors are located on endothelial cells, where they mediate vasodilation via nitric oxide release, and also on smooth muscle cells, where they can contribute to vasoconstriction.[2][3] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[3] Consequently, ET receptor antagonists have emerged as a significant therapeutic class for managing PAH.

Quantitative Analysis of ET Receptor Antagonists

A crucial aspect of validating a new ET receptor antagonist is to quantify its binding affinity and selectivity for the ETA and ETB receptors. This data allows for a direct comparison with existing antagonists and helps predict the compound's pharmacological profile.

Table 1: In Vitro Potency and Selectivity of ET Receptor Antagonists

| Compound | Target(s) | IC50 (nM) | Ki (nM) ETA | Ki (nM) ETB | Selectivity (ETB/ETA) | Reference |

| This compound (compound 17d) | ET Receptor | 0.26 | Data not available | Data not available | Data not available | [4] |

| Bosentan | ETA/ETB | - | 27 | 95 | ~3.5 | [5] |

| Ambrisentan | ETA | 0.6 | 0.01-0.02 | 50-260 | >5000 | [5][6] |

| Macitentan | ETA/ETB | 1.3 | 0.5 | 394 | ~788 | [6] |

| Zibotentan | ETA | 8.6 | - | - | High | [6] |

| Atrasentan | ETA | - | 0.038 | 73.5 | ~1934 | [5] |

| Sitaxentan | ETA | - | 0.5-1 | 3000-4000 | >4000 | [5] |

Note: Ki and IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.

Key Experimental Protocols for Target Validation

Thorough target validation of an ET receptor antagonist involves a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for essential assays.

Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test antagonist for ETA and ETB receptors.

Materials:

-

Cell membranes expressing human recombinant ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled ET receptor antagonist (e.g., 1 µM bosentan).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 3-20 µ g/well for cells or 50-120 µ g/well for tissue homogenates.[7]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]

-

150 µL of the membrane preparation.

-

50 µL of the test compound at various concentrations (typically a 10-point dilution series). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the non-specific binding control.

-

50 µL of [125I]-ET-1 at a fixed concentration (typically at or below its Kd value).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well four times with ice-cold wash buffer to separate bound from free radioligand.[7]

-

Counting: Dry the filter plate for 30 minutes at 50°C.[7] Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Functional Assay: FLIPR Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's functional potency.

Objective: To determine the functional potency (IC50) of the test antagonist by measuring its inhibition of agonist-induced calcium mobilization.

Materials:

-

HEK-293 cells stably expressing the human ETA or ETB receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Black, clear-bottom 96-well cell culture plates.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit).

-

Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

Agonist: ET-1.

-

Test compound (e.g., this compound) at various concentrations.

-

Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.

Procedure:

-

Cell Plating: Seed the HEK-293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[8]

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).[9]

-

Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.[8]

-

Incubate the plate for 1 hour at 37°C in a CO2 incubator.[8] Note: Do not wash the cells after dye loading.[10]

-

-

Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

FLIPR Measurement:

-

Set up the FLIPR instrument to measure fluorescence changes over time. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of the agonist and continued measurement for 1-2 minutes.[8]

-

The instrument will automatically add a pre-determined concentration of the agonist (e.g., EC80 of ET-1) to each well.

-

Record the fluorescence intensity before and after agonist addition.

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is proportional to the increase in intracellular calcium.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the test antagonist concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo Efficacy: Monocrotaline-Induced PAH Model

This animal model is widely used to evaluate the in vivo efficacy of potential treatments for pulmonary arterial hypertension.

Objective: To assess the ability of the test antagonist to attenuate the development of PAH in a rat model.

Materials:

-

Male Wistar or Sprague-Dawday rats.

-

Monocrotaline (MCT).

-

Test compound (e.g., this compound).

-

Vehicle control.

-

Equipment for measuring right ventricular systolic pressure (RVSP), right ventricular hypertrophy (Fulton's index), and pulmonary vascular remodeling.

Procedure:

-

Induction of PAH: Induce PAH by a single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg).

-

Treatment: Begin treatment with the test antagonist (e.g., this compound, administered orally at 150 or 300 mg/kg/day) and vehicle control 48 hours after MCT administration and continue for 21-26 days.[4]

-

Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and measure the right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Assessment of Right Ventricular Hypertrophy:

-

Euthanize the animals and excise the heart.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Weigh the RV and LV+S separately.

-

Calculate the Fulton's index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

-

-

Histological Analysis: Perfuse and fix the lungs for histological analysis to assess the degree of pulmonary vascular remodeling (e.g., medial wall thickness).

-

Data Analysis: Compare the RVSP, Fulton's index, and histological parameters between the vehicle-treated MCT group and the antagonist-treated MCT groups. A significant reduction in these parameters in the treated groups indicates in vivo efficacy.

Endothelin Receptor Signaling Pathways

Endothelin receptors are promiscuous and can couple to multiple G protein subtypes, including Gq/11, Gi/o, Gs, and G12/13, to initiate a variety of downstream signaling cascades.[11][12]

Gq/11 Signaling Pathway

This is the canonical signaling pathway for ET receptors, leading to vasoconstriction and cell proliferation.

Gi/o Signaling Pathway

Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase and modulation of other signaling pathways.

Gs Signaling Pathway

Activation of the Gs pathway by ET receptors stimulates adenylyl cyclase, leading to an increase in cAMP.

G12/13 Signaling Pathway

Coupling to G12/13 proteins activates the Rho/Rho kinase pathway, which is also involved in vasoconstriction and cell proliferation.

Conclusion

The target validation of a novel endothelin receptor antagonist requires a multifaceted approach encompassing quantitative in vitro characterization and in vivo efficacy studies. The protocols and data presented in this guide provide a framework for the comprehensive evaluation of compounds such as "this compound". A thorough understanding of the compound's binding kinetics, functional potency, and in vivo effects, in conjunction with a clear picture of the underlying signaling pathways, is paramount for its successful development as a therapeutic agent.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of antagonist selectivity in endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. academic.oup.com [academic.oup.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Molecular Landscape: A Technical Guide to ET-3 Receptor Antagonist Pharmacophore Modeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies behind the pharmacophore modeling of Endothelin-3 (ET-3) receptor antagonists, a critical area of research in the development of novel therapeutics for a range of cardiovascular and other diseases. By understanding the key structural features required for potent and selective antagonism of the endothelin A (ETA) receptor, a primary target for ET-3, researchers can accelerate the discovery and optimization of new drug candidates.

Introduction: The Endothelin System and the Rationale for ETA Receptor Antagonism

The endothelin system comprises three small peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors. While both receptors are involved in a variety of physiological processes, the ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction.[1][2] Dysregulation of the endothelin system, particularly the over-activation of the ETA receptor by endothelins, is implicated in the pathophysiology of numerous conditions, including pulmonary arterial hypertension, heart failure, and chronic kidney disease.

Consequently, the development of selective ETA receptor antagonists is a key therapeutic strategy. Pharmacophore modeling serves as a powerful computational tool in this endeavor, enabling the identification of the crucial three-dimensional arrangement of chemical features necessary for a molecule to bind to and block the ETA receptor. This guide will focus on the pharmacophore modeling of antagonists for the ETA receptor, which is the primary receptor for which ET-3 has a lower affinity compared to ET-1 and ET-2, making selective antagonism a desirable therapeutic goal.

The Endothelin Signaling Pathway

Endothelin receptors, upon activation by their ligands, trigger a cascade of intracellular signaling events. The binding of endothelins to the ETA receptor, which is coupled to Gq/11 proteins, initiates the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation in smooth muscle cells ultimately lead to vasoconstriction.

Pharmacophore Modeling of ETA Receptor Antagonists

Pharmacophore modeling for ETA receptor antagonists aims to define the essential chemical features and their spatial arrangement required for effective receptor binding and inhibition. Both ligand-based and structure-based approaches have been successfully employed.

Key Pharmacophoric Features

Studies have consistently identified a set of key pharmacophoric features essential for ETA receptor antagonism. These features, derived from the analysis of potent and selective antagonists, provide a blueprint for the design of new inhibitory molecules.

| Pharmacophoric Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A functional group capable of accepting a hydrogen bond from the receptor. |

| Hydrophobic Aliphatic | HY-Al | A non-polar, aliphatic group that engages in hydrophobic interactions with the receptor. |

| Hydrophobic Aromatic | HY-Ar | A non-polar, aromatic ring system involved in hydrophobic and/or pi-stacking interactions. |

| Negative Ionizable | NI | A functional group that is negatively charged at physiological pH, often a carboxylic acid, which can form ionic interactions with positively charged residues in the receptor. |

| Ring Aromatic | RA | An aromatic ring system that contributes to the overall shape and electronic properties of the ligand. |

Table 1: Key Pharmacophoric Features for ETA Receptor Antagonists.

Geometric Constraints of ETA Receptor Antagonist Pharmacophore Models

The spatial arrangement of these pharmacophoric features is critical for high-affinity binding. While precise geometric parameters can vary slightly between different models and software, the following table provides an illustrative representation of the distances and angles between key features in a hypothetical validated pharmacophore model for ETA receptor antagonists, based on published studies.

| Feature Pair | Distance (Å) |

| HBA - NI | 4.5 - 5.5 |

| HBA - RA | 6.0 - 7.0 |

| NI - HY-Ar | 7.5 - 8.5 |

| RA - HY-Al | 3.0 - 4.0 |

| HY-Ar - HY-Al | 5.0 - 6.0 |

| Angle (Features) | Angle (°) |

| HBA - NI - HY-Ar | 110 - 130 |

| NI - HBA - RA | 80 - 100 |

Table 2: Illustrative Geometric Constraints of a Hypothetical ETA Receptor Antagonist Pharmacophore Model.

Pharmacophore Model Validation

The predictive power of a generated pharmacophore model must be rigorously validated before its application in virtual screening or lead optimization. Several metrics are used to assess the quality of a model.

| Validation Parameter | Description | Typical Good Value |

| Goodness of Hit (GH) Score | A scoring function that considers the number of active compounds retrieved, the percentage of active compounds in the database, and the total number of hits. | 0.7 - 1.0 |

| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. | AUC > 0.7 |

| Enrichment Factor (EF) | The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database. | EF > 1 |

| Cost Analysis (Catalyst) | In the Catalyst software, the difference between the "null cost" (a model with no features) and the "total cost" of the generated hypothesis should be significant, indicating that the model is statistically meaningful. | High cost difference |

Table 3: Key Pharmacophore Model Validation Parameters.

Experimental Protocols

The development and validation of a pharmacophore model for ETA receptor antagonists involve a combination of computational and experimental procedures.

Ligand-Based Pharmacophore Modeling Workflow

This approach is utilized when the 3D structure of the target receptor is unknown, relying on a set of known active and inactive ligands.

Methodology:

-

Training Set Selection: A diverse set of at least 15-20 ETA receptor antagonists with a wide range of biological activities (IC50 or Ki values) are selected. Structural diversity is crucial to ensure the generated model is not biased towards a specific chemical scaffold.

-

Conformational Analysis: For each molecule in the training set, a comprehensive set of low-energy conformers is generated to ensure that the bioactive conformation is likely included.

-

Feature Identification: Common chemical features (e.g., HBA, NI, RA) present in the training set molecules are identified.

-

Pharmacophore Generation: A pharmacophore generation algorithm (e.g., HypoGen in Catalyst) is used to generate a set of pharmacophore hypotheses that correlate the spatial arrangement of features with the biological activity of the training set compounds.

-

Model Validation: The generated models are validated using a test set of known active and inactive compounds that were not included in the training set. Statistical parameters such as the GH score, ROC AUC, and enrichment factor are calculated to assess the model's predictive power.

Structure-Based Pharmacophore Modeling Workflow

This approach is employed when the 3D structure of the ETA receptor (or a closely related homolog) is available, typically from X-ray crystallography or cryo-electron microscopy.

Methodology:

-

Receptor Structure Preparation: The 3D structure of the ETA receptor is obtained from a protein database (e.g., PDB). The structure is prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy.

-

Binding Site Identification: The antagonist binding pocket is identified, often based on the location of a co-crystallized ligand or through computational pocket detection algorithms.

-

Interaction Mapping: The key amino acid residues in the binding site that interact with known antagonists are identified. These interactions can include hydrogen bonds, ionic bonds, and hydrophobic contacts.

-

Pharmacophore Feature Generation: The identified interactions are translated into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl would be represented as a hydrogen bond acceptor feature.

-

Model Refinement and Validation: The generated pharmacophore model is refined and validated by its ability to correctly dock known active ligands and distinguish them from inactive decoys.

Experimental Validation: Receptor Binding Assay

Ultimately, the computationally identified "hit" compounds from virtual screening using the pharmacophore model must be validated experimentally. A common and crucial assay is the receptor binding assay.

Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a suitable cell line (e.g., HEK293 cells).

-

Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the ETA receptor (e.g., [¹²⁵I]-ET-1) is used.

-

Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound (the potential antagonist).

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Pharmacophore modeling is an indispensable tool in the rational design and discovery of novel ET-3 receptor antagonists. By elucidating the key chemical features and their precise spatial arrangement required for high-affinity binding to the ETA receptor, these models provide a powerful filter for virtual screening of large compound libraries and a valuable guide for the optimization of lead compounds. The integration of computational modeling with robust experimental validation, such as receptor binding assays, creates a synergistic workflow that significantly accelerates the journey from a therapeutic concept to a potential clinical candidate. This technical guide provides a foundational understanding of the principles and methodologies involved, empowering researchers to effectively leverage pharmacophore modeling in their quest for new and improved treatments for endothelin-related diseases.

References

- 1. Chemical function based pharmacophore generation of endothelin-A selective receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the conditions in pharmacophore generation, scoring, and 3D database search for chemical feature-based pharmacophore models: one application study of ETA- and ETB-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pathophysiology of Endothelin Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pathophysiology of endothelin (ET) receptor antagonists. The endothelin system, with its potent vasoconstrictor and mitogenic peptide, endothelin-1 (ET-1), plays a significant role in a variety of cardiovascular and non-cardiovascular diseases.[1] Endothelin receptor antagonists (ERAs) have emerged as a crucial therapeutic class, particularly in the management of pulmonary arterial hypertension (PAH).[1][2] This document will delve into the molecular mechanisms of ET receptor signaling, the pathophysiological consequences of their blockade, and the experimental methodologies used to investigate these effects.

The Endothelin System: Receptors and Ligands

The endothelin family consists of three isoforms: ET-1, ET-2, and ET-3.[3][4] These peptides exert their biological effects by binding to two distinct G-protein coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors.[3][4]

-

ET-1 and ET-2 bind with high affinity to both ETA and ETB receptors.[3]

-

ET-3 shows a lower affinity for the ETA receptor and is considered somewhat selective for the ETB receptor.[3][5]

The distribution and function of these receptors are critical to understanding the pathophysiology of their antagonism.

-

ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation mediates potent vasoconstriction and cellular proliferation.[4][6] These actions are central to the pathological vascular remodeling seen in conditions like PAH.[3]

-

ETB Receptors: These receptors have a more complex role. They are found on endothelial cells, where their activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, and they play a crucial role in clearing circulating ET-1.[6][7] However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.[6]

Pathophysiology of Endothelin Receptor Antagonism

ERAs are broadly classified into two categories: selective ETA receptor antagonists and dual ETA/ETB receptor antagonists. The therapeutic effects and potential side effects of these drugs are a direct consequence of interfering with the signaling pathways governed by these receptors.

Mechanism of Action and Signaling Pathways

Activation of both ETA and ETB receptors on smooth muscle cells initiates a signaling cascade through Gq/11 proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[9]

Below is a diagram illustrating the canonical endothelin signaling pathway leading to vasoconstriction.

References

- 1. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rpsg.org.uk [rpsg.org.uk]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

- 9. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

Methodological & Application

Application Notes: High-Throughput Cell-Based Assay for Screening ET Receptor Antagonist 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1] The biological effects of endothelins are mediated by two G protein-coupled receptors (GPCRs), the endothelin type A (ETA) and type B (ETB) receptors.[2][3] Both receptors are members of the Class A family of GPCRs.[1] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1][4] In contrast, the ETB receptor on endothelial cells primarily mediates vasodilation through the release of nitric oxide and prostacyclin.[5]

Activation of endothelin receptors, particularly through the Gq protein pathway, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3).[6][7] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) and a measurable increase in cytosolic calcium concentration.[6][7][8] This signaling cascade makes the measurement of intracellular calcium mobilization a robust and reliable method for assessing the activity of ET receptors and for screening potential antagonists in a high-throughput format.[8][9][10][11][12]

This application note provides a detailed protocol for a cell-based assay designed to identify and characterize antagonists of the endothelin receptors, with a specific focus on "ET receptor antagonist 3." The assay utilizes a homogeneous, no-wash calcium mobilization method suitable for high-throughput screening (HTS) platforms.

Principle of the Assay

This assay quantifies the ability of a test compound, such as this compound, to inhibit the increase in intracellular calcium triggered by an endothelin receptor agonist (e.g., Endothelin-1). The assay employs a cell line stably expressing the human endothelin receptor (either ETA or ETB). These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the resting state, the dye exhibits low fluorescence. Upon receptor activation by an agonist, the subsequent rise in intracellular calcium leads to a significant increase in the dye's fluorescence intensity. An antagonist will block this agonist-induced fluorescence increase in a dose-dependent manner, allowing for the determination of its inhibitory potency (e.g., IC50).

Featured Product: this compound

This compound (also known as compound 17d) is a potent and orally active endothelin receptor antagonist with a reported IC50 value of 0.26 nM.[13] It has shown efficacy in attenuating monocrotaline-induced pulmonary arterial hypertension in rat models.[13] This application note will use this compound as an exemplary compound to demonstrate the utility of the described cell-based assay for characterizing novel ET receptor antagonists.

Data Presentation

The following tables summarize representative quantitative data for known endothelin receptor antagonists, including the reference compound this compound. This data can be used as a benchmark for comparison when evaluating new compounds.

Table 1: Potency of this compound

| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |

| This compound | ET Receptor | Not Specified | 0.26 | [13] |

Table 2: Potency of Common ET Receptor Antagonists

| Compound | Target Receptor(s) | Assay Type | IC50 (µM) | Reference |

| Aristolochic acid A | ETAR | Intracellular Calcium Influx | 7.91 | [14] |

| Aristolochic acid A | ETBR | Intracellular Calcium Influx | 7.40 | [14] |

| BQ-610 | ETA | IP1-H TR-FRET | 0.0024 | [15] |

| BQ-123 | ETA | IP1-H TR-FRET | 0.037 | [15] |

| BQ-788 | ETB | IP1-H TR-FRET | 0.98 | [15] |

Mandatory Visualizations

Caption: Endothelin Receptor Signaling Pathway.

References

- 1. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. moleculardevices.com [moleculardevices.com]

- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 5. altogenlabs.com [altogenlabs.com]

- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]

- 11. BioRender App [app.biorender.com]

- 12. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple open source bioinformatic methodology for initial exploration of GPCR ligands’ agonistic/antagonistic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols: ET Receptor Antagonist 3 in a Rodent Model of Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of "ET receptor antagonist 3 (compound 17d)" in a monocrotaline (MCT)-induced rat model of Pulmonary Arterial Hypertension (PAH). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of endothelin receptor antagonists in PAH.

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PAH. ET-1 exerts its effects through two receptor subtypes: ETA and ETB. ET receptor antagonists have emerged as a key therapeutic class for PAH. "this compound (compound 17d)" is an orally active, potent ET receptor antagonist with an IC50 of 0.26 nM, which has shown efficacy in attenuating PAH in a rat model.[1][2]

Data Presentation

The following tables summarize the key quantitative data from a representative study evaluating the efficacy of this compound in a monocrotaline (MCT)-induced PAH rat model.[1]

Table 1: Hemodynamic Parameters

| Group | Treatment | n | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |

| 1 | Control (Vehicle) | 8 | Data from source | Data from source |

| 2 | MCT (60 mg/kg) + Vehicle | 8 | Data from source | Data from source |

| 3 | MCT + this compound (150 mg/kg/day) | 8 | Data from source | Data from source |

| 4 | MCT + this compound (300 mg/kg/day) | 8 | Data from source | Data from source |

| 5 | This compound (300 mg/kg/day) only | 8 | Data from source | Data from source |

| Data to be extracted from Panchal J, et al. Eur J Med Chem. 2023;259:115681. |

Table 2: Right Ventricular Hypertrophy

| Group | Treatment | n | Right Ventricle (RV) Weight (mg) | Left Ventricle + Septum (LV+S) Weight (mg) | Fulton's Index (RV / (LV+S)) |

| 1 | Control (Vehicle) | 8 | Data from source | Data from source | Data from source |

| 2 | MCT (60 mg/kg) + Vehicle | 8 | Data from source | Data from source | Data from source |

| 3 | MCT + this compound (150 mg/kg/day) | 8 | Data from source | Data from source | Data from source |

| 4 | MCT + this compound (300 mg/kg/day) | 8 | Data from source | Data from source | Data from source |

| 5 | This compound (300 mg/kg/day) only | 8 | Data from source | Data from source | Data from source |

| Data to be extracted from Panchal J, et al. Eur J Med Chem. 2023;259:115681. |

Table 3: Biomarker Levels in Lung Tissue

| Group | Treatment | n | HIF-1α (relative expression) | ANP (relative expression) | TNNI3 (relative expression) |

| 1 | Control (Vehicle) | 8 | Data from source | Data from source | Data from source |

| 2 | MCT (60 mg/kg) + Vehicle | 8 | Data from source | Data from source | Data from source |

| 3 | MCT + this compound (150 mg/kg/day) | 8 | Data from source | Data from source | Data from source |

| 4 | MCT + this compound (300 mg/kg/day) | 8 | Data from source | Data from source | Data from source |

| 5 | This compound (300 mg/kg/day) only | 8 | Data from source | Data from source | Data from source |

| Data to be extracted from Panchal J, et al. Eur J Med Chem. 2023;259:115681. |

Experimental Protocols

Monocrotaline (MCT)-Induced PAH in Rats

This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT) (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

1N HCl

-

1N NaOH

-

Sterile syringes and needles (25G)

Procedure:

-

Prepare the MCT solution: Dissolve MCT in sterile saline, acidified with a small amount of 1N HCl to aid dissolution. Neutralize the solution to pH 7.4 with 1N NaOH. The final concentration should be 60 mg/mL.

-

Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to each rat.

-

House the rats under standard laboratory conditions with free access to food and water.

-

Monitor the animals daily for signs of distress.

-

PAH typically develops over a period of 3-4 weeks, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.

Administration of this compound

This protocol outlines the oral administration of this compound to MCT-treated rats.

Materials:

-

This compound (compound 17d)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 15 mg/mL and 30 mg/mL for doses of 150 mg/kg and 300 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Begin administration 48 hours after the MCT injection.

-

Administer the antagonist or vehicle orally once daily via gavage for a period of 21-26 days.[2]

-

Ensure proper gavage technique to avoid injury to the animals.

Measurement of Hemodynamic Parameters

This protocol describes the invasive measurement of mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).

Materials:

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Pressure transducer and recording system

-

Catheters (e.g., Millar Mikro-Tip catheter)

-

Surgical instruments

Procedure:

-

Anesthetize the rat.

-

Make an incision to expose the right jugular vein.

-

Carefully insert the catheter into the jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.

-

Record the pressure waveforms for mPAP and RVSP using the pressure transducer and data acquisition system.

-

After recording, euthanize the animal for tissue collection.

Assessment of Right Ventricular Hypertrophy (Fulton's Index)

This protocol describes the dissection and weighing of the heart to determine the extent of right ventricular hypertrophy.

Materials:

-

Surgical scissors and forceps

-

Analytical balance

Procedure:

-

Following euthanasia, carefully excise the heart.

-

Separate the atria and great vessels from the ventricles.

-

Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).

-

Gently blot the tissues to remove excess blood and weigh the RV and LV+S separately.

-

Calculate Fulton's Index as the ratio of the weight of the RV to the weight of the LV+S (RV/(LV+S)).

Western Blot Analysis for ET Receptor Signaling Proteins

This protocol provides a general procedure for Western blotting to assess protein expression levels in lung tissue.

Materials:

-

Lung tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ETA receptor, anti-ETB receptor, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize lung tissue samples in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-